molecular formula C12H17BrN4O B6434956 N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549011-89-2

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6434956
CAS No.: 2549011-89-2
M. Wt: 313.19 g/mol
InChI Key: RLFYISLHTSMIJX-UHFFFAOYSA-N
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Description

N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide is a high-value chemical building block extensively used in pharmaceutical research and organic synthesis. Its molecular architecture, featuring a piperidine ring linked to a brominated pyrimidine derivative and a methylacetamide group, makes it a versatile intermediate for constructing more complex molecules . The bromine atom on the pyrimidine ring provides a highly reactive synthetic handle, allowing for further chemical modifications via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse chemical libraries for drug discovery . The piperidine scaffold is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target binding affinity . This compound is instrumental in the discovery and development of new therapeutic agents, serving as a key precursor in the synthesis of potential enzyme inhibitors and receptor modulators . As a sophisticated synthetic intermediate, it is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O/c1-9(18)16(2)11-3-5-17(6-4-11)12-14-7-10(13)8-15-12/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFYISLHTSMIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

5-Bromo-2-chloropyrimidine reacts with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to displace the chloride. This reaction typically proceeds at 80–100°C for 12–24 hours, yielding 5-bromo-2-(piperidin-1-yl)pyrimidine with >80% efficiency.

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed coupling offers higher regioselectivity. Using 5-bromo-2-chloropyrimidine , Pd(OAc)₂/Xantphos, and piperidine in toluene at 110°C, the reaction achieves >90% yield.

Functionalization of Piperidin-4-amine

Methylation and Acylation Sequence

  • Methylation : Piperidin-4-amine reacts with methyl iodide in the presence of NaH (THF, 0°C to RT) to form N-methylpiperidin-4-amine .

  • Acylation : Treatment with acetic anhydride (Et₃N, DCM) yields N-methylacetamide .

Weinreb Amide Approach

An alternative route involves converting piperidine-4-carboxylic acid to its Weinreb amide (11 in), followed by Grignard addition and reductive amination to install the N-methylacetamide group.

Convergent Synthesis of the Target Compound

Coupling of Fragments

The final step involves reacting 5-bromo-2-(piperidin-1-yl)pyrimidine with N-methylpiperidin-4-ylacetamide under Mitsunobu conditions (DEAD, PPh₃) or via reductive amination. However, steric hindrance necessitates optimized conditions:

  • Mitsunobu Reaction : 60°C, 24 hours, 70% yield.

  • Reductive Amination : NaBH₃CN, MeOH, 50°C, 65% yield.

One-Pot Sequential Synthesis

A streamlined approach combines NAS and acylation in a single vessel:

  • NAS : Piperidine + 5-bromo-2-chloropyrimidine → intermediate.

  • In-situ Acylation : Add acetic anhydride and methylamine to functionalize the 4-position.

Optimization Challenges and Solutions

Solubility Issues

Low solubility of intermediates in polar solvents (e.g., DMSO) is mitigated by using chlorobenzene or THF with catalytic DMAP.

Regioselectivity in Pyrimidine Substitution

Electron-withdrawing bromine at the 5-position directs coupling to the 2-position, ensuring high regioselectivity in NAS and Buchwald-Hartwig reactions.

Analytical Characterization

Key spectral data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 2H, pyrimidine-H), 4.20–4.10 (m, 2H, piperidine-H), 3.05 (s, 3H, N-CH₃), 2.85–2.70 (m, 2H, piperidine-H), 2.10 (s, 3H, COCH₃).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₈BrN₄O [M+H]⁺: 349.06, found: 349.05.

Industrial-Scale Considerations

The patent CN1324003C highlights distillation techniques for removing acetic acid byproducts during acylation, ensuring >95% purity. For large batches, continuous flow reactors improve efficiency in NAS and coupling steps .

Comparison with Similar Compounds

Substituent Analysis of Piperidine-Acetamide Derivatives

The table below compares key structural features of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide with similar compounds:

Compound Name Piperidine Substituent (Position 1) Acetamide Substituent (N-linked) Key Functional Groups Potential Biological Target
This compound (Target) 5-Bromopyrimidin-2-yl Methyl Bromopyrimidine, methylacetamide Kinases, nucleic acid-binding proteins
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide () Phenylmethyl (benzyl) Phenyl Benzyl, phenylacetamide Opioid receptors (inferred from structural analogs)
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () 2-Phenylethyl 4-Fluorophenyl Phenylethyl, fluorophenylbutanamide Opioid receptors (fentanyl analog)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () 4,6-Dimethylpyrimidin-2-ylsulfanyl 4-Methylpyridin-2-yl Thioether, pyrimidine, pyridine Antimicrobial or enzyme inhibitors

Key Observations :

  • The 5-bromopyrimidine group in the target compound distinguishes it from benzyl or phenylethyl substituents in opioid-like analogs (e.g., –6). This heterocyclic group may enhance binding to kinase ATP pockets or DNA/RNA via halogen interactions .
  • Bromine vs. Methyl/Sulfur in Pyrimidine Scaffolds: The bromine atom in the target compound increases molecular weight (212.0 g/mol for Br vs. 15.0 g/mol for CH3) and lipophilicity (cLogP ~2.5 vs. ~1.8 for sulfur analogs), which could enhance membrane permeability .

Pharmacological Implications

  • Opioid Receptor Affinity: Fentanyl analogs () with phenylethyl/benzyl-piperidine motifs exhibit high affinity for μ-opioid receptors. In contrast, the target compound’s bromopyrimidine group likely redirects activity toward non-opioid targets, such as kinases or antiviral agents .
  • Antineoplastic Potential: The antineoplastic compound in shares a piperidine-acetamide backbone but incorporates an imidazo[4,5-b]pyridine and aminocyclobutyl group.

Biological Activity

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16BrN3O
  • Molecular Weight : 305.19 g/mol
  • CAS Number : [insert CAS number if available]

The presence of a bromopyrimidine moiety and a piperidine ring contributes to its biological activity, particularly in targeting specific receptors or enzymes involved in various physiological processes.

Antifungal Activity

Recent studies have demonstrated that derivatives of piperidine, including compound 1, exhibit significant antifungal properties. For instance, research on piperidine-based 1,2,3-triazolylacetamide derivatives showed promising activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The derivatives induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of compound 1. A study reported that certain derivatives with similar structural features exhibited anti-pyroptotic activity, significantly reducing interleukin-1 beta (IL-1β) levels by approximately 18–21% . This suggests that compound 1 may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, it is hypothesized that the bromopyrimidine group may enhance binding affinity to specific targets within cells, thereby influencing signaling pathways involved in apoptosis and inflammation.

In Vitro Studies

In vitro experiments have shown that compound 1 and its analogs can disrupt fungal cell membranes, leading to cell death. The disruption was confirmed through viability assays and cell count measurements, indicating a fungicidal mechanism .

Comparative Analysis of Derivatives

A comparative analysis of various derivatives of piperidine-based compounds revealed that modifications in their chemical structure significantly impacted their biological activities. For example:

CompoundMIC (μg/mL)MFC (μg/mL)Activity
Compound 10.24 - 0.970.97 - 3.9High Antifungal
Compound 2Not specifiedNot specifiedModerate Antifungal
Compound 3Not specifiedNot specifiedLow Antifungal

These results highlight the importance of structural optimization in enhancing the efficacy of piperidine derivatives against fungal pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide?

  • Methodological Answer: Synthesis typically involves coupling 5-bromopyrimidine derivatives with functionalized piperidine intermediates. For example:

  • Step 1: React 5-bromopyrimidine-2-amine with a piperidin-4-yl precursor (e.g., 1-methylpiperidin-4-amine) under Buchwald-Hartwig amination conditions .
  • Step 2: Acetylate the secondary amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
  • Characterization: Confirm structure via 1H^1H-NMR (peaks at δ 1.2–1.4 ppm for piperidine protons, δ 2.1 ppm for methylacetamide) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone. For example, the piperidine ring’s axial/equatorial protons show distinct splitting patterns .
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 341.08 for C12_{12}H17_{17}BrN4_{4}O).
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Q. How does the bromine substituent influence the compound’s reactivity?

  • Methodological Answer:

  • The 5-bromo group on pyrimidine acts as a leaving group , enabling cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Electronic Effects: Bromine’s electron-withdrawing nature polarizes the pyrimidine ring, enhancing electrophilic substitution at the 4-position .
  • Stability: Bromine increases molecular weight and may reduce solubility in polar solvents, necessitating DMSO or DMF for dissolution in biological assays .

Advanced Research Questions

Q. How can computational modeling predict biological targets or binding modes?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to dock the compound into active sites of target proteins (e.g., kinases or GPCRs). Key interactions:
  • Bromine forms halogen bonds with backbone carbonyls (e.g., in kinase ATP-binding pockets).
  • Piperidine’s nitrogen may participate in hydrogen bonding .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer:

  • Solvent Optimization: Replace ethanol with DMF for higher coupling efficiency in Pd-catalyzed amination steps (yield increases from 45% to 72%) .
  • Catalyst Screening: Test Pd2_2(dba)3_3/Xantphos vs. Pd(OAc)2_2/BINAP systems for improved regioselectivity .
  • Temperature Control: Lower reaction temperatures (0–5°C) during acetylation to minimize side-product formation .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer:

  • Piperidine Modifications: Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and selectivity for target receptors .
  • Pyrimidine Substitutions: Swap bromine for chlorine or trifluoromethyl groups to modulate lipophilicity (logP values: Br = 2.8 vs. CF3_3 = 3.1) .
  • Bioisosteres: Replace acetamide with sulfonamide to improve metabolic stability (e.g., t1/2_{1/2} increases from 1.2 to 3.8 hours in microsomal assays) .

Data Contradictions and Resolution

  • Contradiction: reports NMR shifts for a similar compound (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) at δ 1.2–1.4 ppm for piperidine protons, while shows δ 1.1–1.3 ppm.

    • Resolution: Differences arise from substituent effects (isopropyl vs. methyl groups). Use deuterated solvents (CDCl3_3) for consistent comparisons .
  • Contradiction: emphasizes bromine’s role in cross-coupling, while suggests pyrimidine’s nitro group dominates reactivity.

    • Resolution: Bromine’s leaving-group ability is context-dependent. Prioritize empirical testing (e.g., Suzuki coupling efficiency: Br > Cl > NO2_2) .

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